CYP3A4 vs. CYP2C19 Inhibition Selectivity: A Quantitative Differentiation Point
The free base form of 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride demonstrates a stark selectivity window in its cytochrome P450 inhibition profile. It exhibits moderate inhibition of CYP3A4 with an IC50 of 400 nM, but is a significantly weaker inhibitor of CYP2C19, with a Ki of 10,900 nM [1]. This 27-fold difference in affinity represents a quantifiable differentiation from tetrahydroquinoxaline analogs that may show a broader, more promiscuous CYP inhibition profile, which is often undesirable in lead optimization. While direct comparator data for other N1-substituted tetrahydroquinoxalines under identical assay conditions is lacking at the class level, the CYP3A4 potency alone distinguishes this compound from generic unsubstituted tetrahydroquinoxaline scaffolds, which typically show negligible CYP inhibition.
| Evidence Dimension | CYP450 Enzyme Inhibition (IC50 / Ki) |
|---|---|
| Target Compound Data | CYP3A4 IC50: 400 nM; CYP2C19 Ki: 10,900 nM (free base) |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydroquinoxaline (Class Baseline): No significant CYP inhibition reported in literature. |
| Quantified Difference | The target compound shows measurable CYP3A4 inhibition (IC50 400 nM) versus a baseline of negligible activity for the unsubstituted scaffold, establishing it as a ligand with specific protein-binding capacity. |
| Conditions | CYP3A4: Human liver microsomes, midazolam substrate, 5 min preincubation, LC-MS/MS analysis. CYP2C19: Recombinant enzyme, 3-O-methylfluorescein substrate, 3 min preincubation. Data curated by ChEMBL from Amgen. |
Why This Matters
A defined CYP3A4 IC50 of 400 nM signals a specific metabolic interaction liability, making this compound a useful tool for studying structure-metabolism relationships in quinoxaline-based drug candidates, rather than a metabolically inert scaffold.
- [1] BindingDB Entry BDBM50380513 (CHEMBL2019023). Affinity data for 4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline. Ki/IC50 values for CYP2C19, CYP2E1, and CYP3A4. Amgen/ChEMBL Curated Data. View Source
